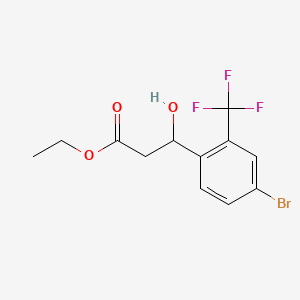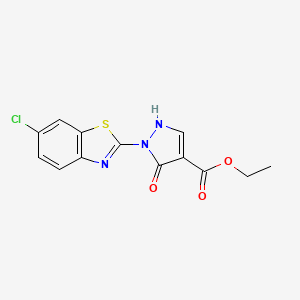
5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of benzyloxy and iodo substituents on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Iodination: The final step involves the iodination of the pyrazole ring at the 4-position using iodine or an iodine-containing reagent under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzaldehyde or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of a base and a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include substituted pyrazoles with various functional groups.
Oxidation and Reduction: Products include benzaldehyde and benzyl alcohol derivatives.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy and iodo groups can influence the compound’s binding affinity and specificity for its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodo-1,3-dimethylpyrazole: Lacks the benzyloxy group, which may affect its reactivity and applications.
5-(Benzyloxy)-1,3-dimethylpyrazole:
Uniqueness
5-(Benzyloxy)-4-iodo-1,3-dimethylpyrazole is unique due to the presence of both benzyloxy and iodo substituents, which provide distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H13IN2O |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
4-iodo-1,3-dimethyl-5-phenylmethoxypyrazole |
InChI |
InChI=1S/C12H13IN2O/c1-9-11(13)12(15(2)14-9)16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
ZBIPXGOKBPMSPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1I)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(2-Methoxyethyl)-4-pyrazolyl]phenylboronic Acid](/img/structure/B13682113.png)



![6-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13682159.png)





![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)

